2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one
CAS No.: 1207024-88-1
Cat. No.: VC2615836
Molecular Formula: C14H15N5OS
Molecular Weight: 301.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207024-88-1 |
|---|---|
| Molecular Formula | C14H15N5OS |
| Molecular Weight | 301.37 g/mol |
| IUPAC Name | 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C14H15N5OS/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20) |
| Standard InChI Key | YPPMKVHXRSODFL-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C |
| Canonical SMILES | CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C |
Introduction
2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound that combines pyrazole and pyrimidine structures, making it significant in medicinal chemistry due to its diverse biological activities. This compound is classified as a pyrazole derivative, known for its therapeutic properties such as anti-inflammatory, analgesic, and anti-cancer activities.
Synthesis and Characterization
The synthesis of 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common method includes reacting 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one with 3-iminobutyronitrile to form the desired pyrazole derivative. Techniques such as refluxing in organic solvents or microwave-assisted synthesis can enhance reaction efficiency. Purification often involves recrystallization or chromatographic methods to achieve high purity levels required for biological testing.
Biological Activities and Potential Applications
Pyrazole derivatives, including this compound, are known for their varied therapeutic properties. They can interact with various enzymes or receptors, potentially inhibiting or activating them depending on their structure. The compound's mechanism of action likely involves modulation of specific biochemical pathways relevant to its therapeutic targets.
Potential Therapeutic Areas
| Therapeutic Area | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation and swelling. |
| Analgesic | Relieves pain. |
| Anti-cancer | Inhibits cancer cell growth. |
| Anticonvulsant | Prevents seizures. |
Analytical Techniques
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the compound's properties and ensure quality control during synthesis.
Research Findings and Future Directions
Research on this compound highlights its potential in medicinal chemistry and drug discovery. The combination of pyrazole and pyrimidine structures offers a promising scaffold for developing new drugs with diverse biological activities. Further studies are needed to fully explore its therapeutic potential and optimize its synthesis for large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume